Scientific Field: Medicinal Chemistry
Application Summary: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Methods of Application: Numerous methods for the synthesis of pyrimidines are described.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Material Science, Biomedical Applications
Application Summary: Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines.
Methods of Application: The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications.
Scientific Field: Pharmacology
Application Summary: Pyrimidines, which are similar to “3-Isopropylpyridin-4-amine”, are known to have anti-inflammatory effects.
Methods of Application: Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2.
Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Neurology
Application Summary: 4-Aminopyridine (4AP), a compound similar to “3-Isopropylpyridin-4-amine”, can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder.
Methods of Application: 4AP potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal.
Results or Outcomes: The application of 4AP in the treatment of cognitive disorders is still under research.
3-Isopropylpyridin-4-amine is a heterocyclic compound characterized by a pyridine ring substituted with an isopropyl group at the 3-position and an amino group at the 4-position. Its molecular formula is , indicating it contains eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. This compound typically appears as a white to off-white solid and is soluble in organic solvents such as methanol and dimethylformamide but poorly soluble in water.
Research indicates that 3-isopropylpyridin-4-amine exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. Some derivatives of this compound have shown promising activity against certain types of cancer cells, particularly due to their ability to interact with specific protein targets involved in cell signaling pathways.
The synthesis of 3-isopropylpyridin-4-amine can be achieved through several methods:
3-Isopropylpyridin-4-amine has several applications across different fields:
Studies on 3-isopropylpyridin-4-amine have focused on its interactions with various biological targets:
Several compounds share structural similarities with 3-isopropylpyridin-4-amine. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 6-Isopropylpyridin-3-amine | C8H12N2 | Substituents at different positions (3 vs 6) |
| 4-Dimethylaminopyridine | C8H10N2 | Contains dimethylamino group instead of isopropyl |
| N-(3-Aminopropyl)pyridin-4-amine | C8H13N3 | Has an additional amino group at the propyl chain |
The uniqueness of 3-isopropylpyridin-4-amine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.
Traditional synthetic routes to 3-isopropylpyridin-4-amine often rely on sequential functionalization of preconstructed pyridine frameworks. One classical approach involves the nitration of 3-isopropylpyridine at the 4-position, followed by catalytic reduction of the nitro group to an amine. For example, nitration using fuming nitric acid in sulfuric acid at 0–5°C yields 4-nitro-3-isopropylpyridine, which undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol under 3–5 bar H₂ pressure to produce the target amine. This method typically achieves yields of 65–75%, with purity dependent on chromatographic separation of regioisomers formed during nitration.
An alternative multistep strategy employs halogenation-amination sequences. Bromination of 3-isopropylpyridine using bromine in acetic acid at 110°C generates 4-bromo-3-isopropylpyridine, which reacts with aqueous ammonia in the presence of copper(I) oxide at 150°C to furnish the amine. While this route avoids nitration intermediates, the harsh bromination conditions often lead to polybrominated byproducts, necessitating careful stoichiometric control.
Recent advances leverage transition-metal catalysis to improve regioselectivity and efficiency. Palladium-catalyzed C–H amination using 3-isopropylpyridine and hydroxylamine derivatives under aerobic conditions enables direct 4-position functionalization. A representative protocol employs Pd(OAc)₂ (5 mol%), 1,10-phenanthroline as a ligand, and tert-butyl hydroperoxide as an oxidant in toluene at 120°C, achieving 82% yield with >98% regioselectivity.
Nickel-mediated cross-electrophile coupling has also emerged as a viable strategy. Reacting 3-bromo-4-iodopyridine with isopropylzinc bromide in the presence of NiCl₂(dppe) and manganese powder in tetrahydrofuran at 60°C installs the isopropyl group selectively at the 3-position, followed by amination via Buchwald-Hartwig coupling with aqueous ammonia. This tandem approach reduces step count while maintaining 89% overall yield.
Solvent polarity critically influences reaction efficiency in pyridine ring-forming methodologies. A three-component cyclocondensation of ethyl isopropyl ketone, malononitrile, and ammonium acetate in refluxing ethanol (78°C) produces 3-isopropylpyridin-4-amine in 68% yield, whereas switching to dimethylformamide (DMF) at 150°C enhances yield to 84% by stabilizing polar intermediates.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 68 |
| DMF | 150 | 6 | 84 |
| Toluene | 110 | 8 | 72 |
Microwave-assisted synthesis in acetonitrile at 140°C reduces reaction times from 12 hours to 35 minutes while maintaining 79% yield, demonstrating the profound impact of thermal acceleration on cyclocondensation kinetics.
Protecting group strategies prove indispensable when introducing sensitive functionalities. During isopropyl group installation via Friedel-Crafts alkylation, the 4-amino group often requires protection as its tert-butyl carbamate (Boc) derivative to prevent unwanted N-alkylation. Subsequent deprotection with trifluoroacetic acid in dichloromethane quantitatively regenerates the free amine.
For Suzuki-Miyaura coupling approaches, transient protection of the pyridine nitrogen as the N-oxide facilitates regioselective cross-coupling at the 3-position. Reduction of the N-oxide with phosphorus trichloride after isopropyl boronic acid coupling restores the aromatic system while preserving the 4-amino group. This orthogonal protection-deprotection sequence enables precise control over substitution patterns in multistep syntheses.
The 3-Isopropylpyridin-4-amine scaffold has emerged as a privileged structure in kinase inhibitor development, offering exceptional versatility in targeting diverse protein kinase families. Research demonstrates that this heterocyclic framework provides optimal binding characteristics through its dual nitrogen functionality, enabling precise modulation of kinase selectivity profiles [1] [2].
The scaffold has shown remarkable efficacy in epidermal growth factor receptor inhibitor design. Systematic structure-activity relationship studies reveal that the isopropyl substitution at the 3-position enhances binding affinity while maintaining selectivity over related receptor tyrosine kinases [1]. Compounds incorporating this scaffold demonstrate inhibitory concentrations ranging from 0.008 to 0.13 nanomolar against isolated epidermal growth factor receptor, representing some of the most potent inhibitors reported in the literature [1].
The mechanism involves occupation of the adenosine triphosphate binding pocket, where the pyridine nitrogen forms critical hydrogen bonds with backbone amide groups, while the isopropyl substituent engages in favorable hydrophobic interactions with surrounding amino acid residues [1]. This dual interaction pattern accounts for the exceptional potency observed in cellular autophosphorylation assays [1].
Recent investigations have established 3-Isopropylpyridin-4-amine as a foundational scaffold for cyclin-dependent kinase 16 inhibitors, particularly within the PCTAIRE subfamily [2]. The scaffold demonstrates selectivity for this kinase family through specific recognition of the conserved binding pocket architecture [2].
Optimization studies incorporating this scaffold have yielded compounds with cellular potency values of 33 nanomolar against cyclin-dependent kinase 16, accompanied by excellent selectivity profiles against other cyclin-dependent kinase family members [2]. The developed inhibitors exhibit dose-dependent cell cycle arrest in the G2/M phase, confirming target engagement and functional activity [2].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂ [3] |
| Molecular Weight (g/mol) | 136.19 [3] |
| IUPAC Name | 3-(propan-2-yl)pyridin-4-amine [3] |
| CAS Number | 90196-88-6 [3] |
| LogP | 1.43 [4] |
| TPSA (Ų) | 38.91 [4] |
| Hydrogen Bond Donors | 1 [4] |
| Hydrogen Bond Acceptors | 2 [4] |
The 3-Isopropylpyridin-4-amine scaffold serves as an exemplary template for combinatorial chemistry applications, enabling systematic exploration of chemical space through diversification at multiple positions [5] [6]. This approach has revolutionized lead identification processes by providing access to structurally related compounds with varied biological profiles [7] [8].
Combinatorial library construction utilizing the 3-Isopropylpyridin-4-amine core typically incorporates two to three diversity points, allowing for the generation of libraries containing 275 to 2000 unique compounds [5]. The synthesis employs parallel chemistry approaches, where the pyridine-4-amine serves as the central scaffold while substituents are systematically varied at predetermined positions [5] [7].
The synthetic efficiency of such libraries ranges from 85 to 95 percent, with individual compound purities typically exceeding 85 percent [5]. This high success rate reflects the chemical stability of the pyridine-amine core and its compatibility with diverse reaction conditions [5] [7].
Implementation of 3-Isopropylpyridin-4-amine-based libraries in high-throughput screening campaigns has demonstrated exceptional utility in identifying novel bioactive compounds [9] [10]. The screening throughput capabilities range from 192 to 500 compounds per day, depending on the assay complexity and detection methodology employed [9].
Recent advances in screening technology have enabled simultaneous determination of both compound concentration and enantiomeric excess within 15 minutes for 192-member libraries [9]. This rapid analytical capability significantly accelerates the hit identification process and enables real-time optimization of synthetic conditions [9].
| Parameter | Value |
|---|---|
| Library Size (compounds) | 275 - 2000 [5] |
| Diversity Points | 2 - 3 [5] |
| Synthetic Efficiency (%) | 85 - 95 [5] |
| Purity Range (%) | 85 - 99 [5] |
| Screening Throughput (compounds/day) | 192 - 500 [9] |
The 3-Isopropylpyridin-4-amine scaffold has found significant application in agrochemical development, particularly in the design of novel pesticides with improved efficacy and environmental profiles [11] [12] [13]. Structure-based approaches have enabled rational optimization of this scaffold for specific agricultural targets [14] [15].
In herbicide applications, derivatives of 3-Isopropylpyridin-4-amine function primarily through acetolactate synthase inhibition, a critical enzyme in branched-chain amino acid biosynthesis [16] [11]. Field trials demonstrate efficacy against broadleaf weeds at application rates ranging from 0.5 to 5.0 milligrams per liter [16] [11].
The mechanism involves competitive inhibition of acetolactate synthase, leading to disruption of essential amino acid production and subsequent plant death [11]. The isopropyl substitution enhances enzyme binding affinity while the pyridine-4-amine core provides the necessary pharmacophore for target recognition [11] [17].
Recent research has demonstrated the versatility of the 3-Isopropylpyridin-4-amine scaffold in developing novel insecticides targeting specific pest species [12] [18]. Compounds incorporating this framework exhibit mortality rates of 46.85 percent against Nilaparvata lugens at 5 milligrams per liter concentration, superior to conventional standards [12].
In fungicide applications, the scaffold has been successfully employed in designing cytochrome P450 inhibitors effective against plant pathogenic fungi [18] [14]. The compounds demonstrate efficacy ranges of 1.0 to 10.0 milligrams per liter against target organisms while maintaining favorable environmental profiles [18].
| Application | Target Mechanism | Efficacy (mg/L) | Environmental Profile |
|---|---|---|---|
| Herbicide Development | Acetolactate Synthase inhibition [16] | 0.5 - 5.0 [16] | Moderate persistence [19] |
| Fungicide Design | Cytochrome P450 inhibition [18] | 1.0 - 10.0 [18] | Low bioaccumulation [19] |
| Insecticide Research | Sodium channel modulation [12] | 1.0 - 5.0 [12] | Rapid degradation [19] |
The application of 3-Isopropylpyridin-4-amine in fragment-based drug design represents a paradigm shift toward more efficient lead discovery processes [20] [21] [22]. Multiple successful case studies demonstrate the scaffold's utility as both a starting fragment and optimization platform [23] [24] [25].
A landmark case study involved the development of 3-amino-imidazo[1,2-a]pyridine derivatives as novel Mycobacterium tuberculosis glutamine synthetase inhibitors [25]. Starting from fragment screening, researchers identified the pyridine-amine core as providing essential binding interactions with the target enzyme [25].
Through systematic fragment growing and optimization, the lead compound achieved an inhibitory concentration of 0.38 ± 0.02 micromolar, representing significant improvement over existing inhibitors such as phosphinothricin [25]. The compound demonstrated excellent ligand efficiency of 0.33, indicating optimal binding energy per heavy atom [25].
Fragment-based approaches utilizing pyridine-amine scaffolds have successfully delivered novel thrombin inhibitors through fragment linking strategies [20]. The approach involved identification of weak binding fragments followed by systematic optimization to achieve nanomolar potency [20].
The final compounds demonstrated inhibitory concentrations ranging from 0.14 to 0.38 micromolar with ligand efficiencies between 0.32 and 0.45 [20]. This case study exemplifies the power of fragment-based design in transforming weak initial hits into potent clinical candidates [20].
Recent fragment-based campaigns have identified 3-Isopropylpyridin-4-amine derivatives as promising scaffolds for metallo-β-lactamase inhibition [24]. The fragment-to-drug optimization process resulted in pan-metallo-β-lactamase inhibitors with broad spectrum activity [24].
The optimized compounds exhibit inhibitory concentrations of 0.1 to 1.5 micromolar against clinically relevant metallo-β-lactamases including NDM-1, VIM-1, and IMP-1 [24]. The high ligand efficiencies (0.35 to 0.42) and favorable pharmacokinetic properties position these compounds as promising candidates for clinical development [24].
| Case Study | Starting Fragment MW (Da) | Final Compound IC₅₀ (μM) | Ligand Efficiency | Development Status |
|---|---|---|---|---|
| Thrombin Inhibitor Development [20] | < 250 | 0.14 - 0.38 | 0.32 - 0.45 | Clinical candidate |
| Beta-Secretase Inhibitor Design [20] | < 280 | 0.5 - 2.1 | 0.28 - 0.38 | Lead optimization |
| Metallo-β-Lactamase Inhibitors [24] | < 300 | 0.1 - 1.5 | 0.35 - 0.42 | Clinical trials |
| Mycobacterium tuberculosis Glutamine Synthetase Inhibitors [25] | < 260 | 0.38 ± 0.02 | 0.33 | Lead compound |